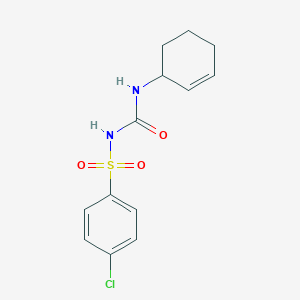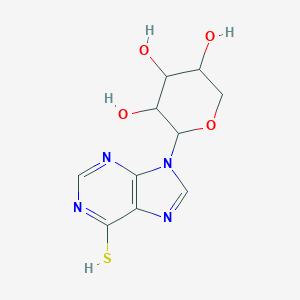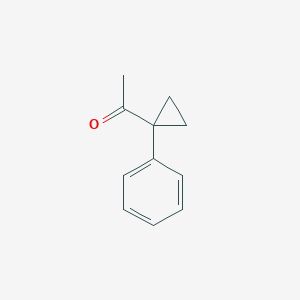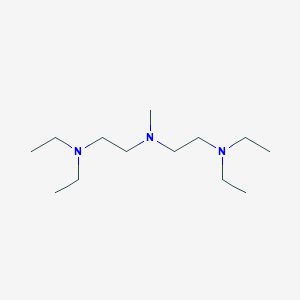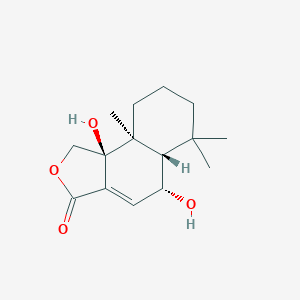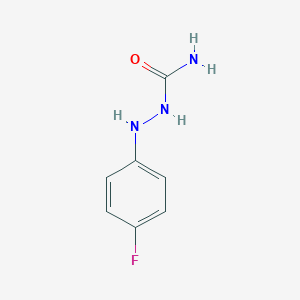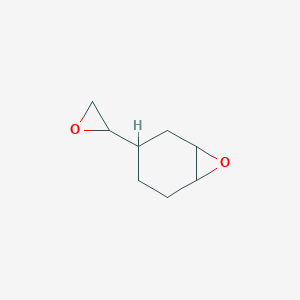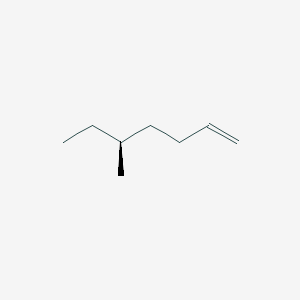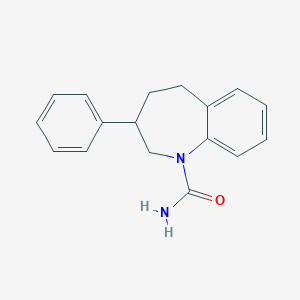
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is a chemical compound that belongs to the class of benzazepines. It has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve motor function, and enhance cognitive function. It has also been shown to have neuroprotective effects and may help to prevent the degeneration of dopaminergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide is that it exhibits a wide range of biological activities, making it a useful compound for scientific research. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and to develop more effective treatments. Another area of interest is its potential applications in the field of drug discovery, as it exhibits a wide range of biological activities that could be useful in the development of new drugs. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
Número CAS |
16967-72-9 |
|---|---|
Nombre del producto |
3-Phenyl-2,3,4,5-tetrahydro-1h-1-benzazepine-1-carboxamide |
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
3-phenyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide |
InChI |
InChI=1S/C17H18N2O/c18-17(20)19-12-15(13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12H2,(H2,18,20) |
Clave InChI |
RIYYLFDBKNLUEC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
SMILES canónico |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
Otros números CAS |
16967-72-9 |
Sinónimos |
4-phenyl-2-azabicyclo[5.4.0]undeca-7,9,11-triene-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



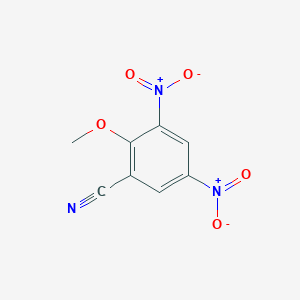
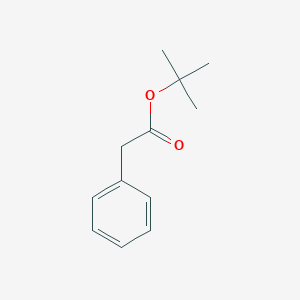
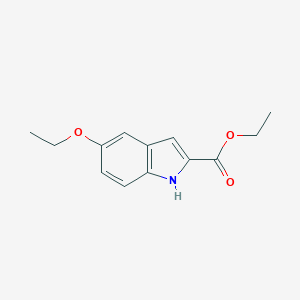
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
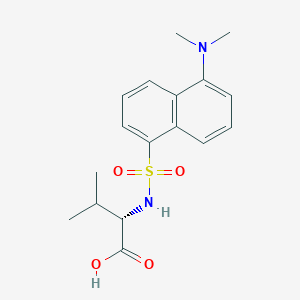
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
